4'-(2-氯-1,1,2-三氟乙氧基)苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related acetophenone derivatives involves various catalytic processes and chemical reactions. For instance, 2-Chloro-4-(4-chlorophenoxy) acetophenone and its isomers have been distinguished using NMR techniques, highlighting the importance of spectral methods in identifying and analyzing acetophenone compounds (Liu Guang-shen, 2008). Furthermore, synthesis involving halogen-substituted acetophenones, such as the production of 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone, demonstrates the compound's ability to undergo phase transfer catalysis, yielding significant insights into its reactivity and functional group transformations (Li De-liang, 2010).

Molecular Structure Analysis

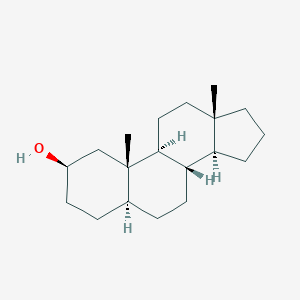

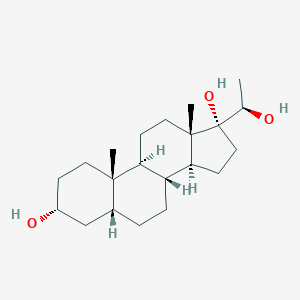

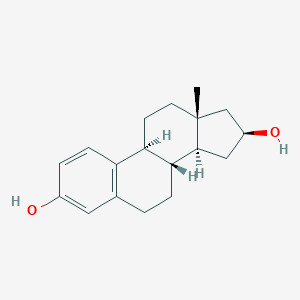

The molecular structure of acetophenone derivatives has been extensively studied using various analytical techniques. An example includes the characterization of 4-(2',4'-difluorophenyl)acetophenone, where IR, 1HNMR, and single-crystal X-ray diffractometry were employed to determine the compound's structure, demonstrating the complex nature of its molecular architecture (Deng Ji-hua, 2008).

科学研究应用

-

Application in Organic Chemistry Education

- Field : Organic Chemistry Education .

- Application Summary : Acetophenone derivatives are used in experimental teaching to demonstrate the α-bromination reaction of carbonyl compounds .

- Method of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

-

Application in Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from acetophenone derivatives, are used extensively in the protection of crops from pests .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Application in Heterocyclic Chemistry

- Field : Heterocyclic Chemistry .

- Application Summary : Acetophenone derivatives are used in the synthesis of novel 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenone hybrids .

- Method of Application : The synthesis was achieved via one-pot condensation of acetophenone derivatives, ammonium acetate, 1,3-indanedione, and 1-benzyl-2-butyl-4-chloroimidazole-5-carboxaldehyde under refluxing DMF .

- Results : The novel hybrids were synthesized in excellent yields of 77–86% .

-

Application in Heterocyclic Compounds Synthesis

- Field : Organic Chemistry .

- Application Summary : Acetophenone is an interesting synthon in most organic reactions and has been utilized in the synthesis of many heterocyclic compounds . Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthon for multicomponent reactions .

- Method of Application : There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .

- Results : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . Furthermore, acetophenone is the main constituent of many natural compounds .

-

Application in Experimental Teaching

- Field : Chemical Education .

- Application Summary : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

- Method of Application : The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

属性

IUPAC Name |

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJWUGVGRMMRBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605526 |

Source

|

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone | |

CAS RN |

1536-63-6 |

Source

|

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。